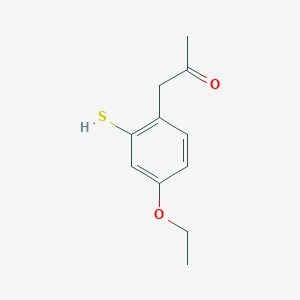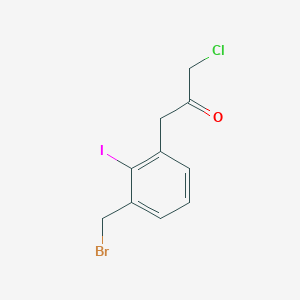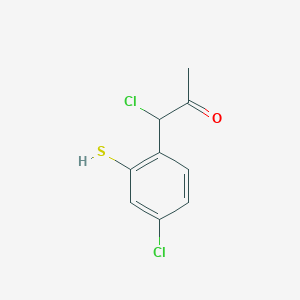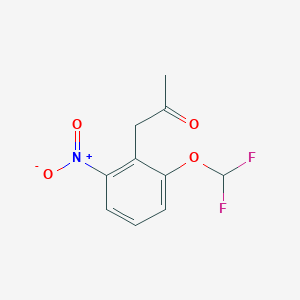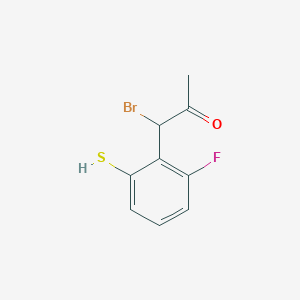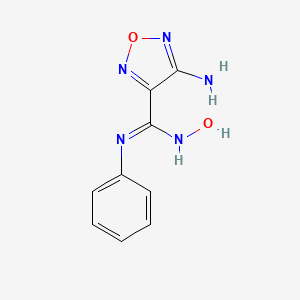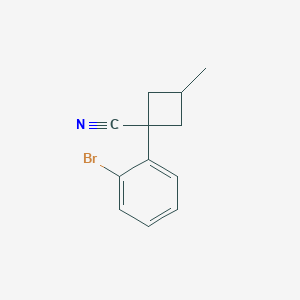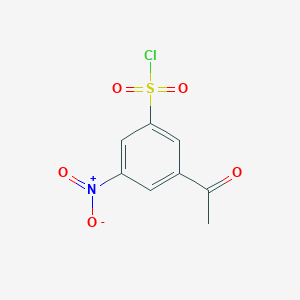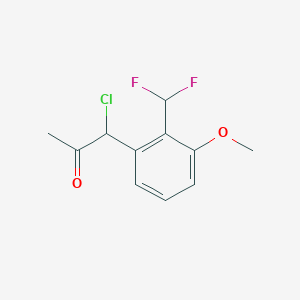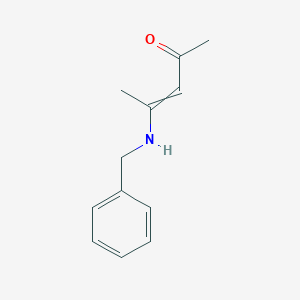
(E)-4-(benzylamino)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylaminopent-3-en-2-one is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzylamino group attached to a pent-3-en-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzylaminopent-3-en-2-one can be synthesized through the reaction of acetylacetone with benzylamine. The reaction typically involves the use of nickel diacetate as a catalyst at a temperature of 60°C for approximately 5 minutes . The reaction proceeds without the need for a solvent, making it a relatively straightforward synthesis.
Industrial Production Methods: While specific industrial production methods for 4-Benzylaminopent-3-en-2-one are not extensively documented, the synthesis from acetylacetone and benzylamine can be scaled up for larger production. The use of nickel diacetate as a catalyst and the solvent-free nature of the reaction make it an attractive option for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylaminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
4-Benzylaminopent-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Benzylaminopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparación Con Compuestos Similares
4-Benzylaminobutan-2-one: Similar structure but with a shorter carbon chain.
4-Benzylaminopent-2-en-2-one: Similar structure but with a different position of the double bond.
4-Benzylaminopent-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 4-Benzylaminopent-3-en-2-one is unique due to its specific arrangement of the benzylamino group and the double bond in the pent-3-en-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
4-(benzylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZUXJOCKMERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
